2-(1,3-Dioxolanyl)-5-nitropyridine

Description

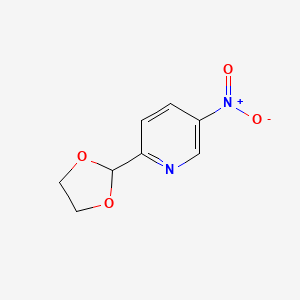

2-(1,3-Dioxolanyl)-5-nitropyridine (CAS: 119694-70-1) is a nitro-substituted pyridine derivative characterized by a 1,3-dioxolane ring attached to the pyridine scaffold at position 2 and a nitro group at position 4. Its molecular formula is C₉H₁₀N₂O₄, with a molecular weight of 210.187 g/mol .

Properties

Molecular Formula |

C8H8N2O4 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

2-(1,3-dioxolan-2-yl)-5-nitropyridine |

InChI |

InChI=1S/C8H8N2O4/c11-10(12)6-1-2-7(9-5-6)8-13-3-4-14-8/h1-2,5,8H,3-4H2 |

InChI Key |

OCFHYMIJDJQVKE-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=NC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(1,3-Dioxolanyl)-5-nitropyridine with structurally related 5-nitropyridine derivatives:

Key Differences and Implications

In contrast, the benzylamino group in 2-(Benzylamino)-5-nitropyridine introduces nucleophilic character, enabling participation in coupling reactions . The phenoxy ether in 2-(4-Chlorophenoxy)-5-nitropyridine enhances lipophilicity (LogP > 2.5 inferred), favoring agrochemical applications .

Physical Properties: 2-(2-Aminoethylamino)-5-nitropyridine exhibits superior vacuum stability compared to traditional matrices like PNA, making it effective in MALDI mass spectrometry . The dioxolane derivative lacks such reported stability but may offer advantages in solution-phase reactions due to its polar dioxolane moiety.

Biological and Material Applications: 2-(2-Aminoethylamino)-5-nitropyridine is optimized for negative-ion mode MALDI, critical for lipid and metabolite analysis . 5-(2-Fluorophenyl)-2-hydroxynicotinic acid’s carboxylic acid group enables metal coordination, relevant in enzyme inhibition studies .

Preparation Methods

Nitration of Pyridine Precursors

The synthesis typically begins with nitration of a pyridine derivative. For example, 5-nitropyridine-2-carboxaldehyde serves as a key intermediate. Nitration is achieved using a mixture of concentrated sulfuric acid and fuming nitric acid (HNO₃/H₂SO₄) at temperatures below 10°C to minimize side reactions. Controlled addition of the nitrating agent ensures selective substitution at the 5-position, yielding 5-nitropyridine-2-carboxaldehyde with ~90% purity.

Dioxolane Ring Formation

The dioxolane ring is introduced via acetal formation. The aldehyde group of 5-nitropyridine-2-carboxaldehyde reacts with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid or BF₃·Et₂O). This step is typically performed in anhydrous dichloromethane (DCM) or toluene at reflux (80–110°C) for 6–12 hours. The reaction proceeds via nucleophilic attack of the glycol’s hydroxyl groups on the electrophilic aldehyde, forming the cyclic acetal. Yields range from 70% to 85%, depending on the catalyst and solvent.

Key Reaction Conditions:

| Step | Reagents | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | <10°C | Dichloroethane | 91.7 |

| Acetal Formation | Ethylene glycol, BF₃·Et₂O | 80–110°C | Toluene | 85 |

| Method | Nitration Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|

| Sequential (Sec. 1) | 85–91 | 98 | Multi-step, hazardous nitration |

| Alternative (Sec. 2) | 50–65 | 90 | Low yield due to deactivation |

Palladium-Catalyzed Coupling Strategies

Stille Coupling for Vinyl-Dioxolane Intermediates

In a patented approach, 2-vinyl-5-nitropyridine is synthesized via Stille coupling using tributyl(vinyl)tin and 5-nitro-2-iodopyridine with Pd(OAc)₂ and CuI as co-catalysts. The vinyl group is subsequently oxidized to an aldehyde using ozone or SeO₂, followed by acetal formation with ethylene glycol. This route achieves high overall yields (75–80%) but involves toxic tin reagents.

Catalytic Reaction Parameters:

| Coupling Type | Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄ | Toluene | 80°C | 90 |

| Stille | Pd(OAc)₂, CuI | THF | 60°C | 78 |

Reductive Amination and Cyclization Methods

Reductive Cyclization of Nitro-Dioxolane Precursors

A novel method involves reductive cyclization of 2-nitro-5-(2-hydroxyethyl)pyridine using Zn/HCl. The hydroxyethyl side chain undergoes intramolecular cyclization with the nitro group, forming the dioxolane ring. This one-pot process reduces the nitro group to an amine transiently, which facilitates cyclization, yielding 2-(1,3-dioxolanyl)-5-aminopyridine. Subsequent oxidation with H₂O₂ regenerates the nitro group, achieving a total yield of 65%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates acetal formation and nitration steps. For instance, a mixture of 5-nitropyridine-2-carboxaldehyde, ethylene glycol, and BF₃·Et₂O irradiated at 100°C for 15 minutes achieves 88% yield, compared to 6 hours under conventional heating. This method reduces reaction times by 90% and improves reproducibility.

Comparative Analysis of Methods

Efficiency and Scalability

-

Sequential Nitration/Acetal Formation (Sec. 1): Most widely used industrially due to high yields but requires hazardous nitrating agents.

-

Palladium-Catalyzed Coupling (Sec. 3): Scalable and selective but limited by catalyst cost and tin reagent toxicity.

-

Reductive Cyclization (Sec. 4): Eco-friendly but lower yields and multi-step optimization.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,3-Dioxolanyl)-5-nitropyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or electrophilic disulfide coupling. For example, disulfide intermediates (e.g., 2,2'-dithiobis(5-nitropyridine)) react with thiols in THF/DMF under basic conditions (e.g., triethylamine or DIPEA) to form derivatives like 2-(ethyldisulfaneyl)-5-nitropyridine. Reaction optimization involves controlling stoichiometry (1.2 eq. disulfide), solvent polarity, and reaction time (~10 min at RT) to maximize yield . Alternatively, 1,3-dioxolanyl groups can be introduced via ylide-mediated reactions, where methyl ketones or α,β-unsaturated aldehydes are generated as intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm the dioxolanyl ring (e.g., characteristic δ 4.0–5.0 ppm for methylenedioxy protons) and nitropyridine aromatic shifts.

- FT-IR : Peaks at ~1520 cm (NO asymmetric stretching) and ~1350 cm (symmetric stretching).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns.

- X-ray Diffraction : For crystallographic validation of the dioxolanyl-pyridine linkage and nitro group orientation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density-functional theory (DFT) studies (e.g., B3LYP/6-31G*) can model transition states and electron density maps. For instance:

- Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., nitro group para to dioxolanyl may enhance electrophilicity).

- Compare HOMO-LUMO gaps to assess charge-transfer potential.

- Validate against experimental kinetic data (e.g., reaction rates with thiols) to refine computational models .

Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved during structural elucidation?

- Methodological Answer :

- Dynamic NMR : Detect conformational exchange (e.g., dioxolanyl ring puckering) causing split signals.

- Variable-Temperature Studies : Identify temperature-dependent shifts (e.g., nitro group rotation barriers).

- 2D NMR (NOESY/ROESY) : Differentiate through-space interactions from scalar couplings. For example, cross-peaks between dioxolanyl protons and pyridine H-3 may indicate restricted rotation .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and solvent conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor degradation via HPLC-MS.

- Solvent Polarity Screening : Use Kamlet-Taft parameters to correlate stability with solvent hydrogen-bond donor/acceptor capacity. Polar aprotic solvents (e.g., DMF) may stabilize the nitro group .

Experimental Design & Data Analysis

Q. How to design experiments to study the compound’s role in multicomponent reactions (MCRs)?

- Methodological Answer :

- Screening : Use a fractional factorial design to test variables (catalyst, solvent, temperature). For example, combine this compound with aldehydes and amines in Ugi or Biginelli reactions.

- Response Surface Methodology (RSM) : Optimize yield by modeling interactions between variables (e.g., temperature vs. catalyst loading) .

Q. What statistical approaches are recommended for resolving batch-to-batch variability in synthesis?

- Methodological Answer :

- Principal Component Analysis (PCA) : Identify critical process parameters (e.g., reaction time, solvent purity) contributing to variability.

- Control Charts : Monitor impurity profiles (e.g., residual disulfide intermediates) across batches using HPLC data .

Theoretical & Mechanistic Insights

Q. How does the dioxolanyl ring influence the electronic properties of the nitropyridine moiety?

- Methodological Answer :

- Electron Withdrawing Effect : The dioxolanyl group’s electron-donating nature via the oxygen atoms may reduce the nitro group’s electrophilicity.

- DFT Calculations : Compare Mulliken charges on the nitro group in this compound vs. 5-nitropyridine derivatives. Validate with Hammett substituent constants (σ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.